
1-(2-甲氧基苯基)-3-(1-甲基-2-氧代吲哚啉-5-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a derivative of urea with potential biological activity. While the exact compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed for their properties and potential applications. For instance, the synthesis and antiepileptic properties of novel urea derivatives with a 2,3-dioxoindolin-5-yl moiety have been explored, indicating the relevance of this class of compounds in medicinal chemistry . Additionally, the synthesis of related compounds with an indolinone core has been reported, showcasing the versatility of this scaffold in chemical synthesis .
Synthesis Analysis
The synthesis of related urea derivatives often involves the combination of indolinone, aromatic aldehyde, and urea or thiourea in the presence of a catalyst such as p-TsOH in ethanol, as described for the preparation of 1-((aryl)(2-oxoindolin-3-yl)methyl)urea derivatives . This methodology provides a straightforward approach to synthesizing a variety of urea derivatives, which could potentially be applied to the synthesis of 1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea.
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined, revealing its crystallization in the monoclinic space group and providing detailed information about its molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by the substituents on the urea moiety and the indolinone core. The presence of different functional groups can lead to various interactions, such as hydrogen bonding, which can affect the compound's behavior in biological systems or during crystallization . For instance, polymorphs of a related compound showed different crystal packing due to variations in hydrogen-bond patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. These properties can be tailored by modifying the molecular structure, as seen in the synthesis of various derivatives . The antiepileptic activity of some derivatives indicates that these compounds can cross the blood-brain barrier and exhibit biological effects, which is an important consideration for drug design .
科学研究应用
生物传感器中的脲衍生物
脲衍生物,包括与 1-(2-甲氧基苯基)-3-(1-甲基-2-氧代吲哚啉-5-基)脲 结构相似的化合物,在生物传感器的开发中具有重要意义。这些传感器旨在检测和量化尿素浓度,这在医疗诊断、环境监测和食品质量评估等各个领域至关重要。尿素生物传感器利用脲酶等酶作为生物受体元件,纳米颗粒和导电聚合物等材料的进步提高了它们的灵敏度和稳定性 (博特瓦德等,2021)。
医学中的脲酶抑制剂
与 1-(2-甲氧基苯基)-3-(1-甲基-2-氧代吲哚啉-5-基)脲 结构相关的化合物被探索作为具有潜在医学应用的脲酶抑制剂。脲酶抑制剂在治疗由产脲细菌(如胃中的幽门螺杆菌和泌尿道中的变形杆菌属)引起的感染中引起人们的兴趣。尽管某些脲酶抑制剂已用于临床,但仍在寻找具有较少副作用和更好疗效的新化合物,这突出了脲衍生物在该领域的潜力 (科西科夫斯卡和伯利茨基,2011)。
在药物设计中的应用
脲衍生物,包括与所讨论化合物相似的结构,由于其独特的氢键合能力,在药物设计中是不可或缺的。这些化合物被纳入小分子中,以调节激酶、蛋白酶和表观遗传酶等生物靶标。脲部分在药物化学中的应用对于提高先导分子的选择性、稳定性和药代动力学特性至关重要,表明 1-(2-甲氧基苯基)-3-(1-甲基-2-氧代吲哚啉-5-基)脲在药物开发中的潜在应用 (贾格塔普等,2017)。
脲作为氢载体
对脲衍生物的研究探索了它们作为燃料电池中氢载体的用途。脲由于其稳定性、无毒性和易于运输和储存,被考虑用于可持续能源供应。这表明像 1-(2-甲氧基苯基)-3-(1-甲基-2-氧代吲哚啉-5-基)脲这样的化合物有可能被探索用于与能源相关的应用,利用脲的天然丰度和特性 (罗林森等,2011)。
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-20-14-8-7-12(9-11(14)10-16(20)21)18-17(22)19-13-5-3-4-6-15(13)23-2/h3-9H,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYSDMDNUUSWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)
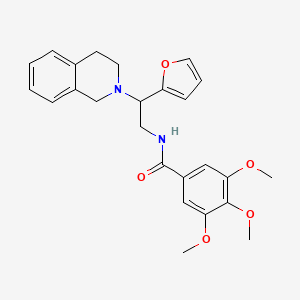
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)
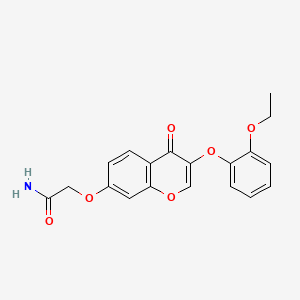
![4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B3012905.png)
![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)
![4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B3012910.png)

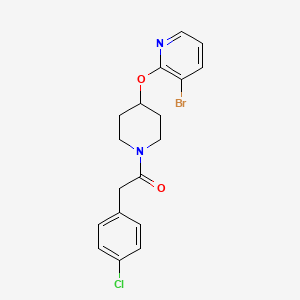
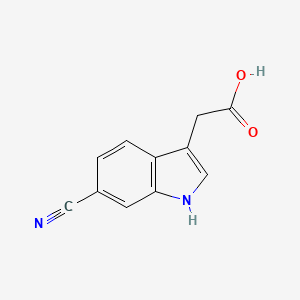
![(8-Acetyloxy-5,9-dihydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B3012917.png)
![N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3012918.png)
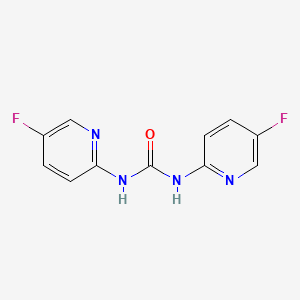
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3012922.png)